molecular formula C7H3F11 B14269629 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene CAS No. 139060-76-7

3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene

Cat. No.: B14269629
CAS No.: 139060-76-7
M. Wt: 296.08 g/mol
InChI Key: XPEYWJSDSRRHBK-UHFFFAOYSA-N
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Description

3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is a fluorinated organic compound with the molecular formula C7H3F11. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to solvents, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene typically involves the fluorination of hex-1-ene derivatives. One common method is the direct fluorination of hex-1-ene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a fluorinated solvent to prevent side reactions and to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified using distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Addition Reactions: The double bond in the hex-1-ene moiety can participate in addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

    Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Formation of fluorinated alcohols or ethers.

    Addition: Formation of saturated fluorinated hydrocarbons.

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

Scientific Research Applications

3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Medicine: Explored for its potential use in imaging agents for medical diagnostics.

    Industry: Utilized in the production of fluorinated polymers and surfactants due to its unique surface properties.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is primarily based on its ability to interact with various molecular targets through its fluorinated moiety. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it a strong electron-withdrawing group. This can affect the reactivity and binding affinity of the compound with biological targets, such as enzymes or receptors, leading to its potential use in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol

Uniqueness

3,3,4,4,5,6,6,6-Octafluoro-5-(trifluoromethyl)hex-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation, making it valuable for specialized applications in various fields.

Properties

CAS No.

139060-76-7

Molecular Formula

C7H3F11

Molecular Weight

296.08 g/mol

IUPAC Name

3,3,4,4,5,6,6,6-octafluoro-5-(trifluoromethyl)hex-1-ene

InChI

InChI=1S/C7H3F11/c1-2-3(8,9)5(11,12)4(10,6(13,14)15)7(16,17)18/h2H,1H2

InChI Key

XPEYWJSDSRRHBK-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F

Origin of Product

United States

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